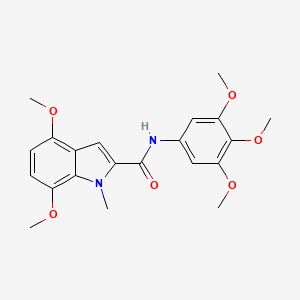![molecular formula C23H32N4O2 B11003345 N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B11003345.png)
N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the pyridine moiety: This step involves the reaction of the piperazine intermediate with 4-bromopyridine in the presence of a palladium catalyst.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a base such as potassium carbonate.
Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for biological research.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H32N4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)22(20-4-6-21(29-3)7-5-20)25-23(28)27-16-14-26(15-17-27)13-10-19-8-11-24-12-9-19/h4-9,11-12,18,22H,10,13-17H2,1-3H3,(H,25,28) |
InChI Key |
DWAMKMLTPQLLML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-alanine](/img/structure/B11003264.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11003269.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B11003274.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B11003277.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11003292.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B11003305.png)
![6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B11003309.png)
![ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11003310.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11003325.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11003332.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B11003333.png)
![N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11003336.png)
![N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B11003340.png)

